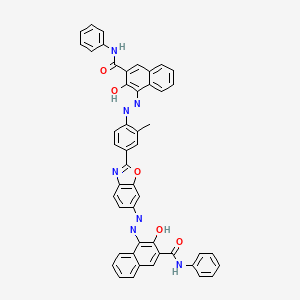
3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)-2-methylphenyl)azo)-N-phenylnaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)-2-methylphenyl)azo)-N-phenylnaphthalene-2-carboxamide is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their bright and diverse color range.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)-2-methylphenyl)azo)-N-phenylnaphthalene-2-carboxamide typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-purity starting materials and stringent quality control measures ensures the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)-2-methylphenyl)azo)-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are employed under specific conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)-2-methylphenyl)azo)-N-phenylnaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of high-quality dyes for textiles and printing.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Aromatic Rings: The azo group can participate in π-π interactions with aromatic rings, influencing the compound’s stability and reactivity.
Redox Reactions: The azo group can be reduced to amines, which can further react with other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-4-((4-(6-((2-hydroxy-3-((methylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)phenyl)azo)-N-methylnaphthalene-2-carboxamide
- 4-Hydroxy-3-methoxybenzaldehyde nicotinamide
Uniqueness
3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)-2-methylphenyl)azo)-N-phenylnaphthalene-2-carboxamide is unique due to its specific structural arrangement, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Biologische Aktivität
The compound 3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)-2-methylphenyl)azo)-N-phenylnaphthalene-2-carboxamide is a complex organic molecule with potential biological activity. This article focuses on its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups, including hydroxyl, azo, and amide groups, which contribute to its biological activities. Its structure can be visualized as follows:
- Core Structure : Naphthalene derivative with phenyl and benzoxazole substituents.
- Functional Groups : Hydroxyl (-OH), azo (-N=N-), and amide (-C(=O)N-) functionalities.
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit anticancer properties. For instance, compounds containing azo groups have been studied for their ability to inhibit cancer cell proliferation. A study on a related azo compound demonstrated significant inhibition of cell growth in various cancer cell lines, suggesting a potential mechanism through the induction of apoptosis and cell cycle arrest .
The proposed mechanisms for the biological activity of similar compounds include:
- Inhibition of Kinases : Many azo compounds are known to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Compounds like this one may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Hydroxyl groups can contribute to antioxidant properties, which may protect cells from oxidative stress.
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Study on Azo Compounds : Azo derivatives were tested for their ability to inhibit tumor growth in xenograft models. Results indicated that these compounds significantly reduced tumor size compared to controls, with effective doses ranging from 10 to 50 mg/kg .
- Mechanistic Insights : In vitro studies showed that related compounds downregulated phospho-ERK1/2 levels in cancer cells, indicating interference with MAPK signaling pathways .
Data Table of Biological Activities
Eigenschaften
CAS-Nummer |
79832-55-6 |
|---|---|
Molekularformel |
C48H33N7O5 |
Molekulargewicht |
787.8 g/mol |
IUPAC-Name |
3-hydroxy-4-[[2-[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-3-methylphenyl]-1,3-benzoxazol-6-yl]diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C48H33N7O5/c1-28-24-31(20-22-39(28)53-55-43-36-19-11-9-13-30(36)26-38(45(43)57)47(59)50-33-16-6-3-7-17-33)48-51-40-23-21-34(27-41(40)60-48)52-54-42-35-18-10-8-12-29(35)25-37(44(42)56)46(58)49-32-14-4-2-5-15-32/h2-27,56-57H,1H3,(H,49,58)(H,50,59) |
InChI-Schlüssel |
DJYUBRZHKRDCSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=C(C=C3)N=NC4=C(C(=CC5=CC=CC=C54)C(=O)NC6=CC=CC=C6)O)N=NC7=C(C(=CC8=CC=CC=C87)C(=O)NC9=CC=CC=C9)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















